molecular formula C11H20N4O2 B1481166 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol CAS No. 2097969-28-1

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Cat. No.: B1481166
CAS No.: 2097969-28-1
M. Wt: 240.3 g/mol
InChI Key: NSUVNKYLRBLNAQ-UHFFFAOYSA-N
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Description

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with an aminoethoxy group and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-4-carbaldehyde.

    Formation of Intermediate: The aldehyde is then reacted with 2-aminoethanol under controlled conditions to form an intermediate.

    Final Product Formation: The intermediate is further reacted with ethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Bioconjugation: The compound serves as a linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.

    Fluorescent Sensors: It is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors.

    Materials Science: The compound is used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups, used in bioconjugation and as a reagent in organic synthesis.

    Diethylene glycolamine: Another related compound with applications in gas treating and as a coolant/lubricant.

Uniqueness

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with aminoethoxy and ethylamino groups. This unique combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-15(5-6-16)10-8-11(17-7-4-12)14-9(2)13-10/h8,16H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVNKYLRBLNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

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